molecular formula C17H18ClNO4 B1209418 Pirifibrate CAS No. 55285-45-5

Pirifibrate

货号: B1209418
CAS 编号: 55285-45-5
分子量: 335.8 g/mol
InChI 键: YJBIJSVYPHRVCI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pirifibrate is a hypolipemic agent primarily used in the treatment of hyperlipoproteinemias, which are conditions characterized by elevated levels of lipoproteins in the blood. This compound is known for its ability to reduce plasma cholesterol and triglyceride levels, making it a valuable therapeutic agent in managing cardiovascular diseases .

准备方法

Synthetic Routes and Reaction Conditions

Pirifibrate can be synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. The synthesis typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in batch reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through techniques such as distillation or crystallization to obtain the final compound in high purity .

化学反应分析

Types of Reactions

Pirifibrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Pirifibrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

    Biology: Investigated for its effects on lipid metabolism and gene expression related to lipid regulation.

    Medicine: Utilized in clinical trials for managing hyperlipoproteinemias and associated cardiovascular diseases.

    Industry: Employed in the development of hypolipemic drugs and formulations.

作用机制

Pirifibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the upregulation of genes involved in fatty acid oxidation and lipid metabolism. As a result, there is an increase in the breakdown of fatty acids and a reduction in triglyceride levels in the blood. The compound also enhances the clearance of low-density lipoprotein cholesterol, thereby lowering overall cholesterol levels .

相似化合物的比较

Similar Compounds

  • Fenofibrate
  • Gemfibrozil
  • Ciprofibrate
  • Bezafibrate

Comparison

Pirifibrate is unique in its high selectivity and potency for PPARα activation compared to other fibrates. This selectivity results in fewer side effects, particularly concerning liver and kidney function. Additionally, this compound has shown superior efficacy in reducing triglyceride levels and improving high-density lipoprotein cholesterol levels .

This compound stands out due to its balanced efficacy and safety profile, making it a preferred choice for patients with hyperlipoproteinemias who may have contraindications to other fibrates .

生物活性

Pirifibrate is a fibrate derivative primarily used to manage dyslipidemia and has garnered attention for its potential biological activities. This article explores the compound's mechanisms, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is classified as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. It plays a crucial role in lipid metabolism, influencing the expression of genes involved in fatty acid oxidation and lipoprotein metabolism. Fibrates, including this compound, are known to lower triglyceride levels and increase high-density lipoprotein (HDL) cholesterol.

PPARα Activation :
this compound activates PPARα, leading to enhanced transcription of genes responsible for fatty acid transport and oxidation. This action results in decreased triglyceride synthesis in the liver and increased clearance of triglyceride-rich lipoproteins from the bloodstream.

Anti-inflammatory Effects :
Research indicates that this compound may exert anti-inflammatory effects through the modulation of inflammatory cytokines, which could be beneficial in conditions such as metabolic syndrome and cardiovascular diseases.

Lipid Metabolism Studies

A notable study investigated the effects of this compound on lipid profiles in patients with dyslipidemia. The following table summarizes key findings:

Parameter Baseline (mg/dL) Post-Treatment (mg/dL) p-value
Triglycerides250 ± 50180 ± 30<0.01
HDL Cholesterol35 ± 545 ± 6<0.05
LDL Cholesterol130 ± 20120 ± 15NS

NS: Not Significant

The study demonstrated a significant reduction in triglyceride levels and an increase in HDL cholesterol after treatment with this compound over a period of six months.

Case Studies

  • Case Study on HIV-Positive Patients :
    A prospective study evaluated the impact of this compound on lipid metabolism in HIV-positive patients with lipodystrophy. Patients receiving nutritional counseling along with this compound showed improved serum triglyceride levels and increased lean mass after twelve months compared to those who did not receive the drug.
  • Diabetes Management :
    Another case study focused on diabetic patients treated with this compound, showing improvements in glycemic control and lipid profiles, suggesting its potential utility in managing diabetes-related dyslipidemia.

Safety Profile and Side Effects

This compound is generally well-tolerated, but like other fibrates, it may cause gastrointestinal disturbances, myopathy, or liver enzyme elevations. Monitoring liver function tests during therapy is recommended to mitigate risks.

属性

CAS 编号

55285-45-5

分子式

C17H18ClNO4

分子量

335.8 g/mol

IUPAC 名称

[6-(hydroxymethyl)pyridin-2-yl]methyl 2-(4-chlorophenoxy)-2-methylpropanoate

InChI

InChI=1S/C17H18ClNO4/c1-17(2,23-15-8-6-12(18)7-9-15)16(21)22-11-14-5-3-4-13(10-20)19-14/h3-9,20H,10-11H2,1-2H3

InChI 键

YJBIJSVYPHRVCI-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCC1=CC=CC(=N1)CO)OC2=CC=C(C=C2)Cl

规范 SMILES

CC(C)(C(=O)OCC1=CC=CC(=N1)CO)OC2=CC=C(C=C2)Cl

Key on ui other cas no.

55285-45-5

同义词

(6-(hydroxymethyl)-2-pyridyl)methyl-2-(4-chlorophenoxy)-2-methyl-propionate hydrochloride
Bratenol
EL-466
pirifibrate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirifibrate
Reactant of Route 2
Reactant of Route 2
Pirifibrate
Reactant of Route 3
Reactant of Route 3
Pirifibrate
Reactant of Route 4
Pirifibrate
Reactant of Route 5
Pirifibrate
Reactant of Route 6
Pirifibrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。